



Application of Disuccinimidyl Glutarate (DSG) in ChIP-seq Assays: A Detailed Guide

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Compound of Interest		
Compound Name:	DNA crosslinker 2 dihydrochloride	
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Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. The efficacy of ChIP-seq hinges on the initial crosslinking step, which serves to covalently link proteins to DNA. While formaldehyde (FA) is the most commonly used crosslinking agent, its short spacer arm (~2 Å) is most effective at capturing direct protein-DNA interactions.[1] This can be a limitation when studying proteins that are part of larger complexes or interact indirectly with DNA.

To address this, a dual-crosslinking strategy employing Disuccinimidyl Glutarate (DSG), also known as **DNA crosslinker 2 dihydrochloride**, in conjunction with formaldehyde has gained prominence.[2][3] DSG is a homo-bifunctional N-hydroxysuccinimide (NHS) ester crosslinker with a longer spacer arm of approximately 7.7 Å.[1][4] This extended reach allows for the efficient capture of protein-protein interactions within chromatin complexes that may be missed by formaldehyde alone.[4] The sequential use of DSG to first stabilize protein-protein interactions, followed by formaldehyde to fix protein-DNA interactions, has been shown to significantly enhance the quality and sensitivity of ChIP-seq assays, particularly for transcription factors with transient or indirect DNA binding.[1][2]

This application note provides detailed protocols and quantitative data demonstrating the utility of DSG in ChIP-seq, along with visualizations to clarify the experimental workflow and



underlying principles.

Mechanism of Action: Dual-Crosslinking with DSG and Formaldehyde

The dual-crosslinking strategy is a two-step process designed to comprehensively capture the in vivo chromatin landscape:

- Protein-Protein Crosslinking with DSG: DSG penetrates the cell and nuclear membranes and reacts with primary amines (e.g., lysine residues) on proteins. Its two reactive NHS esters form stable amide bonds, effectively "locking" together interacting proteins within a complex.
 [1]
- Protein-DNA Crosslinking with Formaldehyde: Following the initial protein-protein stabilization, formaldehyde is added. FA forms methylene bridges between amino groups on proteins and nitrogen atoms in DNA bases, as well as between proteins, thereby covalently linking the entire protein-DNA complex.[1]

This sequential approach ensures that even proteins that do not directly contact DNA but are part of a DNA-bound complex are efficiently captured during immunoprecipitation.

Figure 1. Mechanism of dual-crosslinking with DSG and formaldehyde.

Advantages of Using DSG in ChIP-seq

The incorporation of DSG into ChIP-seq protocols offers several key advantages:

- Increased Signal for Transiently Interacting Factors: For transcription factors that have a dynamic or transient interaction with chromatin, dual-crosslinking can significantly increase the ChIP signal and the number of identified binding sites.[2]
- Improved Data Quality: The use of DSG has been shown to increase the Fraction of Reads in Peaks (FRiP) score, a key metric for ChIP-seq data quality that indicates a higher signal-to-noise ratio.[2]
- Enhanced Detection of Indirectly Bound Proteins: By stabilizing protein complexes prior to formaldehyde crosslinking, DSG enables the identification of proteins that are recruited to



DNA indirectly through other DNA-binding proteins.

 Applicability to Challenging Samples: This method has proven effective for challenging sample types, including clinical specimens and core needle biopsies, where starting material may be limited.[2]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed when using a dual-crosslinking approach with DSG and formaldehyde compared to formaldehyde alone.

Table 1: Comparison of ChIP-seq Quality Metrics for Transcription Factors

Target Protein	Cell Line	Crosslinking Method	Number of Peaks	FRiP Score
ΕRα	MCF7	FA only	10,274	0.15
DSG + FA	15,368	0.28		
AR	LNCaP	FA only	8,745	0.11
DSG + FA	14,882	0.25		
FOXA1	MCF7	FA only	12,543	0.21
DSG + FA	16,921	0.35		
FOXA1	LNCaP	FA only	11,876	0.18
DSG + FA	17,345	0.31		

Data compiled from publicly available studies.[2]

Table 2: Comparison of ChIP-seq Quality Metrics for Histone Modifications



Target Protein	Cell Line	Crosslinking Method	Number of Peaks	FRiP Score
H3K4me3	MCF7	FA only	21,456	0.45
DSG + FA	22,109	0.47		
H3K27ac	MCF7	FA only	 34,567	0.38
DSG + FA	35,112	0.40		
H3K4me3	LNCaP	FA only	20,891	0.42
DSG + FA	21,543	0.44		
H3K27ac	LNCaP	FA only	33,987	0.36
DSG + FA	34,765	0.39		

Data compiled from publicly available studies.[2]

As shown in the tables, the addition of DSG significantly increases the number of identified peaks and the FRiP score for transcription factors, indicating a more robust and sensitive assay. The effect on histone modifications, which are more stably associated with DNA, is less pronounced.[2]

Experimental Protocols Materials and Reagents

- Phosphate-Buffered Saline (PBS)
- Disuccinimidyl glutarate (DSG) (e.g., Thermo Fisher Scientific, Cat. No. 20593)
- Dimethyl sulfoxide (DMSO)
- Formaldehyde (37% solution)
- Glycine
- Cell Lysis Buffer



- Nuclear Lysis Buffer
- Antibody of interest
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution Buffer
- Proteinase K
- RNase A
- DNA purification kit

Protocol 1: Dual-Crosslinking of Adherent Cells

This protocol is adapted from established methods for dual-crosslinking in ChIP-seq.[5][6]

- Cell Culture: Grow cells to 70-80% confluency in the appropriate culture vessel.
- DSG Crosslinking:
 - Prepare a 0.5 M stock solution of DSG in dry DMSO. This should be made fresh or stored in single-use aliquots at -20°C.[5]
 - Wash cells twice with room temperature PBS.
 - Resuspend the cell pellet in PBS.
 - Add DSG to a final concentration of 2 mM and mix immediately.[5]
 - Incubate for 45 minutes at room temperature on a rotating wheel.[5]
- Formaldehyde Crosslinking:
 - Without washing, add 37% formaldehyde directly to the cell suspension to a final concentration of 1%.



- Incubate for 10-15 minutes at room temperature with gentle mixing.[5]
- Quenching:
 - Add glycine to a final concentration of 125 mM (from a 2.5 M stock) to quench the formaldehyde.
 - Incubate for 5-10 minutes at room temperature with gentle mixing.[5]
- Cell Lysis and Chromatin Shearing:
 - Proceed with standard ChIP-seq protocols for cell lysis, nuclear isolation, and chromatin shearing (e.g., sonication). Note that dual-crosslinked chromatin may be more resistant to shearing, so optimization of sonication conditions may be necessary.[5][6]
- Immunoprecipitation, Washing, and Elution:
 - Perform immunoprecipitation with the antibody of interest overnight.
 - Wash the immune complexes with a series of stringent wash buffers.
 - Elute the chromatin from the beads.
- Reverse Crosslinking and DNA Purification:
 - Reverse the crosslinks by incubating at 65°C for several hours to overnight in the presence of Proteinase K.
 - Treat with RNase A to remove contaminating RNA.
 - Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

Protocol 2: Dual-Crosslinking of Suspension Cells

The protocol for suspension cells is similar to that for adherent cells, with minor modifications.

- Cell Harvest: Harvest cells by centrifugation and wash twice with room temperature PBS.
- DSG Crosslinking:

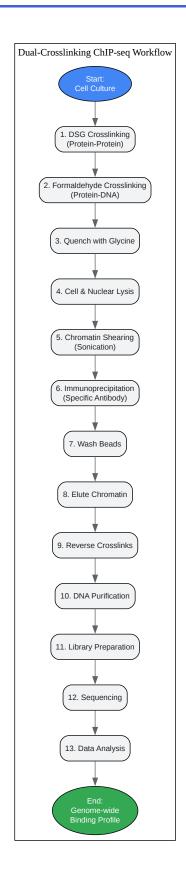


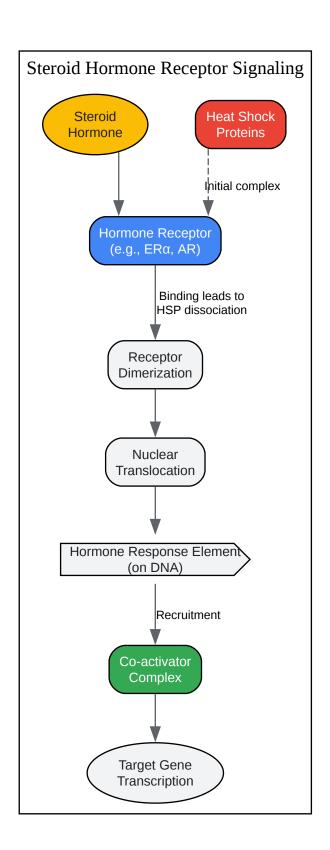
- Resuspend the cell pellet in PBS.
- Add DSG to a final concentration of 2 mM and incubate for 45 minutes at room temperature with rotation.[5]
- Formaldehyde Crosslinking and Quenching:
 - Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes.[5]
 - Quench with glycine as described above.[5]
- Subsequent Steps: Proceed with the cell lysis, chromatin shearing, immunoprecipitation, and DNA purification steps as outlined in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a dual-crosslinking ChIP-seq experiment.







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